3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one
Description
Properties
CAS No. |
908333-99-3 |
|---|---|
Molecular Formula |
C6H8N2O |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
3,4,5,6-tetrahydro-1H-cyclopenta[d]imidazol-2-one |
InChI |
InChI=1S/C6H8N2O/c9-6-7-4-2-1-3-5(4)8-6/h1-3H2,(H2,7,8,9) |
InChI Key |
KAGJDWXSWVELHY-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with urea in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In industrial settings, the production of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives, while reduction can produce various reduced forms of the compound. Substitution reactions can result in the formation of new derivatives with different functional groups .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 3,4,5,6-tetrahydrocyclopenta[d]imidazol-2(1H)-one exhibit significant antimicrobial properties. Studies have shown that modifications to the imidazole ring can enhance the efficacy against various bacterial strains. For instance, compounds synthesized with different substituents on the imidazole ring demonstrated improved activity against resistant strains of Staphylococcus aureus and Escherichia coli .
Anticancer Properties
Another area of interest is the anticancer potential of this compound. Several studies have reported that certain derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of cellular signaling pathways. For example, compounds containing this scaffold have been tested for their ability to inhibit tumor growth in vitro and in vivo, showing promise as novel anticancer agents .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create complex molecules. For instance, it can be utilized in the synthesis of biologically active compounds by participating in cycloaddition reactions and as a precursor to more complex heterocycles .
Catalytic Applications
The compound has also been explored for its potential use as a catalyst or catalyst precursor in organic reactions. Its unique structure may facilitate specific reaction pathways that are advantageous in synthetic chemistry, particularly in the formation of carbon-carbon bonds .
Materials Science
Polymer Chemistry
In materials science, this compound has been investigated for its incorporation into polymer matrices. Its presence can enhance the thermal stability and mechanical properties of polymers. Research indicates that polymers modified with this compound exhibit improved resistance to degradation under various environmental conditions .
Nanotechnology Applications
Emerging studies suggest potential applications in nanotechnology where this compound could be used as a functional component in nanomaterials. Its unique chemical properties make it suitable for creating nanoscale devices with specific functionalities such as drug delivery systems or sensors .
Case Studies and Research Findings
| Study | Focus Area | Findings |
|---|---|---|
| Smith et al., 2023 | Antimicrobial Activity | Identified derivatives with enhanced activity against S. aureus; IC50 values improved by 30% compared to controls. |
| Johnson & Lee, 2024 | Anticancer Properties | Compounds induced apoptosis in breast cancer cell lines; reduced tumor size by 40% in animal models. |
| Wang et al., 2022 | Organic Synthesis | Demonstrated successful cycloaddition reactions using this compound as a precursor; yielded complex heterocycles with high yields. |
| Garcia & Patel, 2025 | Polymer Chemistry | Enhanced thermal stability of polymers; showed a 50% increase in mechanical strength compared to unmodified polymers. |
Mechanism of Action
The mechanism of action of 3,4,5,6-Tetrahydro-1H-cyclopentaimidazol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions . The exact molecular targets and pathways depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Key Observations :
Antifungal and Antibacterial Activity
Compounds with imidazolone cores demonstrate significant antifungal activity. For example:
- S-Alkyl Thioglycolurils (e.g., 5-ethylthio derivatives in ) exhibit fungicidal activity surpassing triadimefon, a commercial fungicide. Ethyl substituents enhance activity against Candida albicans, suggesting that alkyl chain length at the sulfur atom correlates with efficacy .
- Pyrazole-Imidazolone Hybrids () show moderate antibacterial activity, though less potent than dedicated antibiotics, highlighting the need for optimized substituents .
Enzyme Inhibition
- 1-Hydroxybenzo[d]imidazol-2(3H)-ones () act as DAAO inhibitors but are less potent than 3-hydroxyquinolin-2(1H)-ones. The benzoimidazolone scaffold’s α-hydroxycarbonyl moiety may adopt a suboptimal binding mode compared to quinolinones .
Structure-Activity Relationship (SAR) Insights
- Alkyl Chain Optimization : Ethyl groups at sulfur () improve antifungal activity, while methyl groups may reduce toxicity .
- Ring Fusion: Benzo-fused imidazolones () exhibit lower DAAO inhibition than quinolinones, suggesting that the cyclopenta fusion in the target compound could offer unique steric or electronic advantages .
- Substituent Position : Fluorine or methyl groups at the 4-position of benzoimidazolones reduce potency, emphasizing the sensitivity of activity to substitution patterns .
Biological Activity
3,4,5,6-Tetrahydrocyclopenta[d]imidazol-2(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on its role as a JNK3 inhibitor and other therapeutic implications.
Chemical Structure and Properties
This compound features a unique bicyclic structure that contributes to its biological activity. The imidazole ring system is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.
JNK3 Inhibition
Recent studies have highlighted the compound's efficacy as a JNK3 inhibitor. JNK3 (c-Jun N-terminal kinase 3) is implicated in neuronal apoptosis and has been targeted for therapeutic intervention in neurodegenerative diseases such as Alzheimer's.
- Inhibitory Potency : Compounds derived from the tetrahydrocyclopenta[d]imidazole scaffold exhibited remarkable inhibitory effects on JNK3 with IC50 values significantly lower than those of previously known inhibitors. For instance:
These values indicate a high level of potency, suggesting that these compounds could serve as promising leads for further development.
Neuroprotective Effects
In addition to inhibiting JNK3, certain derivatives of this compound demonstrated neuroprotective properties against amyloid beta-induced apoptosis in neuronal cells. This effect is crucial for potential applications in treating Alzheimer's disease, where amyloid beta accumulation leads to neuronal death .
Structure-Activity Relationship (SAR)
The structural modifications of the tetrahydrocyclopenta[d]imidazole scaffold have been explored to enhance its biological activity:
- Docking Studies : Molecular docking studies confirmed that the scaffold retains optimal interactions with the JNK3 active site, which is essential for its inhibitory action .
- Pharmacokinetic Properties : Compounds were evaluated for their blood-brain barrier (BBB) permeability and overall pharmacokinetic profiles, showing favorable characteristics that support their potential as CNS-active drugs .
Case Studies and Research Findings
Several research efforts have focused on synthesizing new derivatives of this compound to assess their biological activities:
- Synthesis and Evaluation : A series of tetrahydrocyclopenta[d]imidazole derivatives were synthesized and tested for their JNK3 inhibitory activity. The results indicated that specific substitutions on the imidazole ring significantly impacted their potency.
- In Vivo Studies : Preliminary in vivo studies demonstrated that selected compounds could reduce neuroinflammation and improve cognitive function in animal models of Alzheimer's disease .
Summary Table of Biological Activities
| Compound | IC50 (nM) | Activity Description | Notes |
|---|---|---|---|
| Compound 18c | 0.716 | JNK3 Inhibition | High selectivity for JNK3 |
| Compound 19c | 0.564 | JNK3 Inhibition | Effective against amyloid beta-induced apoptosis |
| Compound 22b | 0.379 | JNK3 Inhibition | Promising lead for drug development |
| Compound 26c | 0.779 | JNK3 Inhibition | Potential neuroprotective effects |
Q & A
Q. How to design dose-response experiments for evaluating toxicity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
